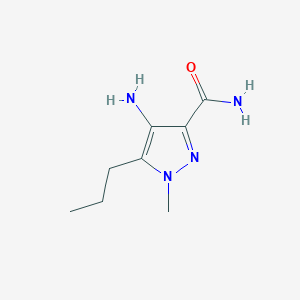

4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide

Vue d'ensemble

Description

The compound of interest, 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide, is a derivative of the pyrazole class, which is known for its diverse chemical reactivity and potential pharmacological applications. Pyrazole derivatives are often used as building blocks for the synthesis of various heterocyclic compounds, and they have been studied for their potential as ligands for G-Protein coupled receptors (GPCRs) such as the cannabinoid subtype 1 (CB-1) receptor .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various routes. For instance, the 1H-pyrazole-3-carboxylic acid can be converted into the corresponding carboxamide via reaction with acid chloride and diamines, as demonstrated in the synthesis of 1H-pyrazole-3-carboxamide derivatives . Another approach involves the preparation of pyrazole bromide from potassium tricyanomethanide, followed by a selective Sandmeyer reaction to yield 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Additionally, the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 4-hydroxybenzaldehyde has been used to prepare specific pyrazole carboxamide derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and Mass spectra. For example, the crystal structure of a related compound, 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, was determined by single crystal X-ray diffraction, revealing the formation of cyclic centrosymmetric supramolecular tetramer synthons in the crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions to yield various products. For instance, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles can produce pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes yields Schiff bases . These reactions demonstrate the versatility of pyrazole carboxamides in heterocyclic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and molecular structure. The presence of amino, carboxamide, and aryl groups can affect the solubility, melting point, and reactivity of these compounds. The utility of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in heterocyclic synthesis highlights the importance of these properties in the design of pharmacologically active compounds . Additionally, the solid-phase synthesis of 1,5-diarylpyrazole-4-carboxamides showcases the practical applications of these properties in the discovery of new GPCR ligands .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

- Pyrazoles, including 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide, have a wide range of applications in medicinal chemistry and drug discovery .

- They are often used as scaffolds in the synthesis of bioactive chemicals .

- This compound is an impurity in the synthesis of Sildenafil , a medication used to treat erectile dysfunction and pulmonary arterial hypertension .

Coordination Chemistry and Organometallic Chemistry

- In coordination chemistry and organometallic chemistry, pyrazoles are frequently used .

- They can act as ligands, forming complexes with metal ions .

Hypolipidemic Agent

- This compound is a potent hypolipidemic agent . Hypolipidemic agents, or antihyperlipidemic agents, are a diverse group of pharmaceuticals that are used in the treatment of high levels of fats (lipids), such as cholesterol, in the blood (hyperlipidemia). They are called lipid-lowering drugs .

Inhibitor of Phosphodiesterase 1

- It is a possible inhibitor of phosphodiesterase 1 . Phosphodiesterase 1 (PDE1) is an enzyme that breaks down cyclic AMP, a messenger molecule that transmits signals inside the cell .

Raw Material in Organic Synthesis

- It is an important raw material and intermediate used in organic synthesis . This includes the synthesis of pharmaceuticals, agrochemicals, and dyestuff .

Pyrazole Scaffold Synthesis

- Pyrazoles, including 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide, are used in the synthesis of various heterocyclic compounds .

- They are often used as scaffolds in the synthesis of bioactive chemicals .

- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Industrial Synthesis of Sildenafil

- This compound is an impurity in the synthesis of Sildenafil , a medication used to treat erectile dysfunction and pulmonary arterial hypertension .

Chemical Research

Safety And Hazards

Propriétés

IUPAC Name |

4-amino-1-methyl-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)11-12(5)2/h3-4,9H2,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJPGTZETAVXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NN1C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399711 | |

| Record name | 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |

CAS RN |

247583-78-4 | |

| Record name | 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

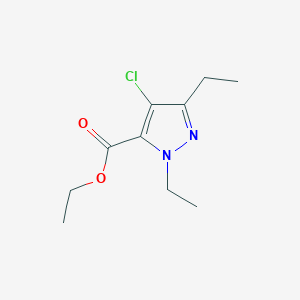

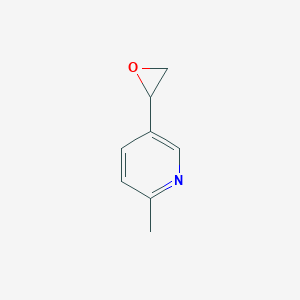

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

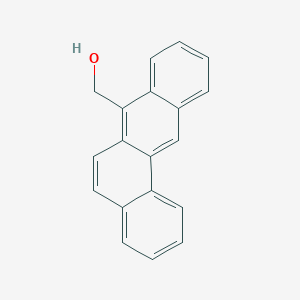

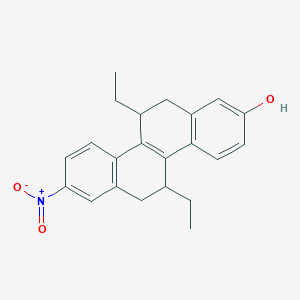

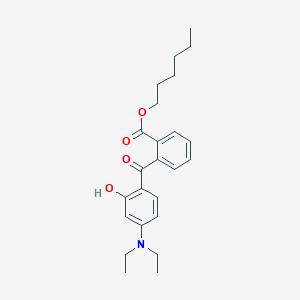

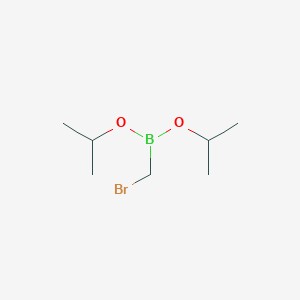

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)

![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)

![Benz[a]anthracene-7-acetic Acid Methyl Ester](/img/structure/B135647.png)

![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)